

BMS-986449: A Technical Guide to the Selective IKZF2/4 Degradator

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Compound of Interest

Compound Name: BMS-986449

Cat. No.: B15604535

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **BMS-986449**, a novel, orally bioavailable small molecule that functions as a selective degrader of the Ikaros zinc finger (IKZF) transcription factors IKZF2 (Helios) and IKZF4 (Eos). By reprogramming the tumor microenvironment, **BMS-986449** represents a promising new modality in cancer immunotherapy.

Introduction

BMS-986449 is a Cereblon E3 ligase modulating drug (CELMoD) that acts as a molecular glue to induce the degradation of IKZF2 and IKZF4.^{[1][2]} These transcription factors are crucial for the function and stability of regulatory T cells (Tregs), an immunosuppressive immune cell population often found in high abundance within the tumor microenvironment (TME).^{[3][4]} The presence of Tregs in the TME is associated with poor responses to various immunotherapies.^[3] By selectively degrading Helios and Eos, **BMS-986449** aims to reprogram these immunosuppressive Tregs into a more inflammatory, effector-like phenotype, thereby enhancing the anti-tumor immune response.^{[3][5]}

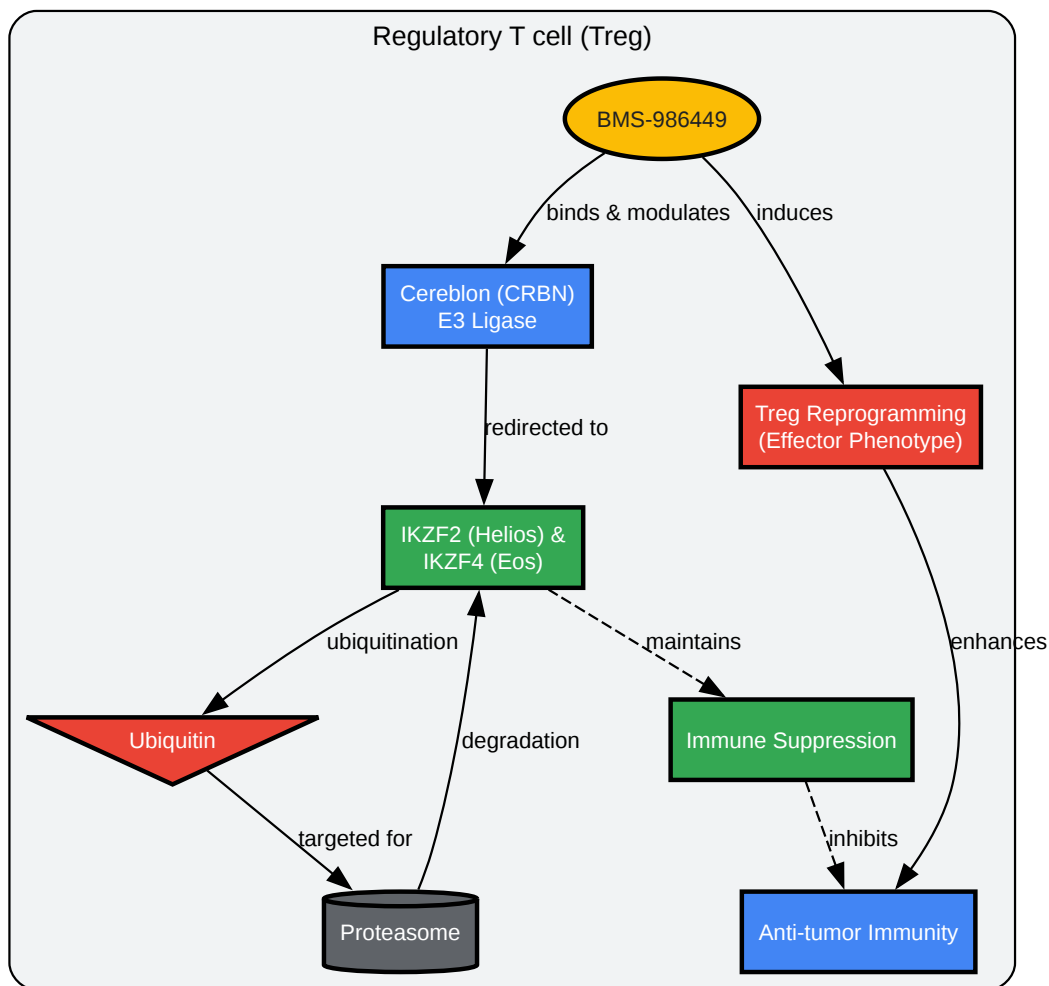
This document summarizes the preclinical data for **BMS-986449**, including its mechanism of action, in vitro and in vivo efficacy, and pharmacodynamic profile. Detailed experimental methodologies are provided to facilitate the understanding and potential replication of key experiments.

Mechanism of Action

BMS-986449 functions as a molecular glue, redirecting the substrate specificity of the E3 ubiquitin ligase Cereblon (CRBN) to target IKZF2 and IKZF4 for proteasomal degradation.[1][4] This targeted degradation leads to a functional reprogramming of Tregs, shifting them from an immunosuppressive to an inflammatory phenotype. This altered state is characterized by the increased expression of effector molecules such as Granzyme B.[4] A key feature of **BMS-986449** is its high selectivity for IKZF2 and IKZF4, with minimal impact on the related transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[3]

Signaling Pathway Diagram

Mechanism of Action of BMS-986449

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Caption: Mechanism of action of **BMS-986449** in regulatory T cells.

Data Presentation

In Vitro Activity

BMS-986449 has been shown to induce a reprogrammed transcriptional phenotype in primary human Treg cells. When cultured with **BMS-986449** under activating conditions, these cells exhibit increased expression of effector molecules, such as Granzyme B, and a more inflammatory gene transcript profile.[\[4\]](#)

In Vivo Efficacy in Syngeneic Mouse Models

The anti-tumor activity of **BMS-986449** has been evaluated in several syngeneic mouse models. The tables below summarize the tumor growth inhibition (TGI) data for **BMS-986449** as a monotherapy and in combination with an anti-PD-1 antibody.

Table 1: Monotherapy Efficacy of **BMS-986449** in Syngeneic Mouse Models

Tumor Model	Mouse Strain	Treatment	Tumor Growth Inhibition (TGI)	Reference
CT26 (Colon)	hCRBN-KI Mice	BMS-986449 (daily dosing)	Up to 75%	[4]
MB49 (Bladder)	hCRBN-KI Mice	BMS-986449 (daily dosing)	Up to 62%	[4]
MC38 (Colon)	hCRBN-KI Mice	BMS-986449 (daily dosing)	Up to 42%	[4]

Table 2: Combination Efficacy of **BMS-986449** with Anti-PD-1 in Syngeneic Mouse Models

Tumor Model	Mouse Strain	Treatment	Tumor Growth Inhibition (TGI)	Reference
CT26 (Colon)	hCRBN-KI Mice	BMS-986449 + anti-PD-1	95%	[4]
MB49 (Bladder)	hCRBN-KI Mice	BMS-986449 + anti-PD-1	97%	[4]
MC38 (Colon)	hCRBN-KI Mice	BMS-986449 + anti-PD-1	92%	[4]

Pharmacodynamics in Cynomolgus Monkeys

The pharmacodynamic effects of **BMS-986449** have been assessed in cynomolgus monkeys. Oral administration of **BMS-986449** resulted in sustained degradation of Helios in circulating Treg cells.

Table 3: Pharmacodynamic Effects of **BMS-986449** in Cynomolgus Monkeys

Dose of BMS-986449	Dosing Schedule	Outcome	Reference
0.1 mg/kg	Daily	Maintained >80% degradation of Helios in circulating Treg cells	[4]
0.3 mg/kg	Daily (QD)	Maintained ≥80% degradation of Helios in circulating Treg cells over 24h	[3]

Experimental Protocols

The following are representative protocols for the key experiments cited. These are based on publicly available information and standard laboratory procedures.

In Vitro Treg Reprogramming Assay

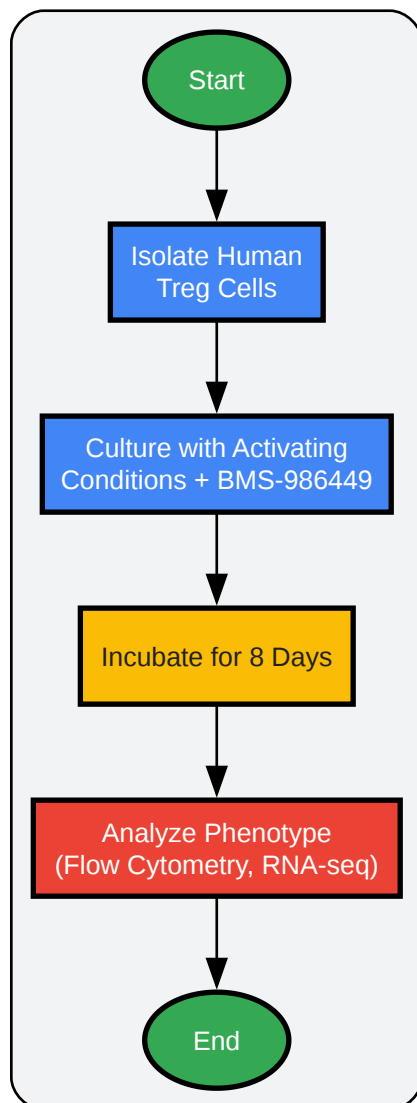
Objective: To assess the ability of **BMS-986449** to reprogram human Treg cells towards an effector phenotype.

Methodology:

- Isolation of Human Tregs: Primary human Treg cells (CD4+CD25+FOXP3+) are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors using standard cell sorting techniques.
- Cell Culture and Treatment: Treg cells are cultured under activating conditions (e.g., with anti-CD3/CD28 beads and IL-2).
- **BMS-986449** is added to the culture medium at various concentrations. A vehicle control (e.g., DMSO) is also included.
- Incubation: The cells are incubated for 8 days.^[4]
- Analysis: After the incubation period, cells are harvested and analyzed for:
 - Protein Expression: The expression of effector molecules, such as Granzyme B, is measured by flow cytometry or western blotting.
 - Gene Expression: Changes in the transcriptional profile are assessed using RNA sequencing or qPCR to identify the expression of inflammatory gene transcripts.

Experimental Workflow: In Vitro Treg Reprogramming

Workflow for In Vitro Treg Reprogramming Assay



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Caption: Workflow for the in vitro Treg reprogramming assay.

Syngeneic Mouse Model Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of **BMS-986449**, alone and in combination with anti-PD-1, in immunocompetent mice.

Methodology:

- **Animal Model:** Humanized CRBN knock-in (hCRBN-KI) mice are used to ensure the relevance of the CELMoD mechanism.
- **Tumor Cell Implantation:** Mice are subcutaneously inoculated with syngeneic tumor cells (e.g., CT26, MB49, or MC38).
- **Treatment:** Once tumors are established, mice are randomized into treatment groups:
 - Vehicle control
 - **BMS-986449** (administered daily by oral gavage)
 - Anti-PD-1 antibody (administered intraperitoneally on a specified schedule)
 - **BMS-986449** in combination with anti-PD-1 antibody
- **Tumor Growth Monitoring:** Tumor volume is measured regularly (e.g., twice weekly) with calipers.
- **Data Analysis:** Tumor growth inhibition (TGI) is calculated at the end of the study by comparing the average tumor volume in the treated groups to the vehicle control group.

Global Proteomics Analysis for Selectivity Profiling

Objective: To determine the selectivity of **BMS-986449** for IKZF2/4 over other proteins, including IKZF1/3.

Methodology:

- **Cell Treatment:** Primary T cells are treated with **BMS-986449** or a vehicle control for a specified period.
- **Protein Extraction and Digestion:** Proteins are extracted from the cells, quantified, and digested into peptides (e.g., using trypsin).

- Mass Spectrometry: The peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: The resulting mass spectrometry data is processed to identify and quantify proteins. The abundance of each protein in the **BMS-986449**-treated samples is compared to the vehicle control to identify proteins that are degraded. The selectivity is determined by comparing the degradation of IKZF2/4 to that of IKZF1/3 and other proteins.[3]

Conclusion

BMS-986449 is a potent and selective degrader of IKZF2 and IKZF4 that has demonstrated promising preclinical activity. By reprogramming regulatory T cells, it enhances anti-tumor immunity, leading to significant tumor growth inhibition, particularly in combination with immune checkpoint blockade. The favorable pharmacodynamic profile observed in cynomolgus monkeys supports its clinical development. Ongoing Phase I/II clinical trials will further elucidate the safety and efficacy of **BMS-986449** in patients with advanced solid tumors.[3]

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